4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 3-methylphenyl group at the 2-position and a benzamide moiety at the 6-position. The benzamide ring is further modified with a tert-butyl group at the para position. This compound’s structure combines steric bulk (tert-butyl) with electron-donating (methyl) and electron-withdrawing (ketone) groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-17-6-5-7-19(14-17)25-16-23(29)22-15-21(12-13-24(22)31-25)28-26(30)18-8-10-20(11-9-18)27(2,3)4/h5-16H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSIJBLEMROEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a condensation reaction between a suitable phenol and an aldehyde. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the benzamide moiety can be attached through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The chromenone moiety could play a role in binding to these targets, while the tert-butyl and benzamide groups could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of N-substituted benzamide-chromenone derivatives. Key structural analogs and their distinguishing features are discussed below:
Substituent Variations on the Benzamide Ring
- 4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (F264-0122): Substituent: Chlorine replaces tert-butyl on the benzamide ring. Molecular weight decreases to 389.84 g/mol (vs. ~409.5 g/mol for the tert-butyl analog), improving solubility but reducing lipophilicity . Applications: Used as a screening compound in drug discovery, suggesting roles in kinase or protease inhibition assays .
- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0): Substituent: Bromine replaces tert-butyl; phenyl replaces 3-methylphenyl on the chromenone. The absence of a methyl group on the chromenone-attached phenyl reduces steric shielding, possibly affecting target engagement .
Substituent Variations on the Chromenone-Attached Phenyl Group
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide :
- 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1): Substituent: 2-methylphenyl replaces 3-methylphenyl. This conformational change could disrupt π-π stacking interactions in protein binding pockets .
Functional Group Replacements
- 4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide: Substituent: Methoxy replaces methyl on the chromenone-attached phenyl. However, the methoxy group is metabolically labile compared to the stable tert-butyl .
Comparative Data Table
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound enhances metabolic stability but may limit solubility, a trade-off critical for pharmacokinetics .
- Electronic Effects : Chlorine and bromine substituents modulate electron density, influencing binding to targets like enzymes or receptors. For example, chloro analogs show higher inhibitory activity in kinase assays due to improved electrophilicity .
Biological Activity
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a chromenone core, a tert-butyl group, and a benzamide moiety, which collectively contribute to its distinctive properties and reactivity.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.5 g/mol. The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Core Structure | Chromenone (4H-chromen-4-one) |
| Functional Groups | Tert-butyl group, benzamide group |
| Potential Activities | Anticancer, antimicrobial, anti-inflammatory |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Chromenone Core : This can be achieved through condensation reactions between phenolic compounds and α,β-unsaturated carbonyl compounds.
- Introduction of the Tert-butyl Group : This is often performed using Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst.
- Formation of the Benzamide Group : This involves reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit certain protein kinases involved in cell proliferation and survival, specifically RAF kinases within the MAPK/ERK signaling pathway. This inhibition can lead to reduced tumor growth and metastasis.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into their mechanisms of action:
- Inhibition of Protein Kinases : A study demonstrated that related chromenone derivatives inhibited protein kinases that are critical for cancer cell survival.
- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of chromenone derivatives against various bacterial strains, suggesting that modifications to the chromenone structure can enhance activity .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| This compound | Anticancer, antimicrobial | Tert-butyl group, chromenone core |
| 2-Methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | Anticancer | Methyl group addition |
| 4-tert-butyl-N-(2-methylphenyl)diazenylbenzamide | Limited data available | Diazenyl functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
